Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate: A Technical Whitepaper on Synthesis, Physicochemical Profiling, and Applications in Drug Discovery
Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate: A Technical Whitepaper on Synthesis, Physicochemical Profiling, and Applications in Drug Discovery
Executive Summary
The benzoxazole scaffold is a highly privileged structure in medicinal chemistry, frequently serving as a bioisostere for naturally occurring nucleotides such as adenine and guanine[1],[2]. Its ability to interact with a diverse array of biological targets makes it an invaluable core for therapeutic development. Among the versatile building blocks used to construct these complex pharmacophores is Methyl 2-methyl-1,3-benzoxazole-7-carboxylate [3],. This whitepaper provides an in-depth technical analysis of this specific ester intermediate, detailing its physicochemical properties, self-validating synthetic methodologies, and its critical role in the rational design of novel therapeutics.
Physicochemical Properties
Accurate physicochemical profiling is the first step in validating raw materials for drug discovery workflows. The core parameters for this compound are summarized below.
| Property | Value |
| Compound Name | Methyl 2-methyl-1,3-benzoxazole-7-carboxylate[4] |
| CAS Registry Number | 1234847-45-0[3],[5] |
| Molecular Formula | C₁₀H₉NO₃[3],[4] |
| Molecular Weight | 191.19 g/mol [3] |
| Core Scaffold | 1,3-Benzoxazole |
Pharmacological Significance of the Benzoxazole Core
Benzoxazole derivatives exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects[6]. A primary mechanism of action for anticancer benzoxazoles involves the competitive inhibition of Receptor Tyrosine Kinases (RTKs), specifically Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[6]. By occupying the ATP-binding pocket of VEGFR-2, these compounds disrupt downstream signaling pathways (such as PI3K/AKT and MAPK), ultimately suppressing angiogenesis—a process absolutely essential for tumor survival and metastasis [6].
Mechanism of VEGFR-2 inhibition by benzoxazole derivatives.
Synthetic Methodology: Rational Design and Causality
The synthesis of Methyl 2-methyl-1,3-benzoxazole-7-carboxylate typically proceeds via the condensation and subsequent cyclization of methyl 3-amino-2-hydroxybenzoate with an orthoester under acidic conditions [7],[8].
Synthetic workflow for Methyl 2-methyl-1,3-benzoxazole-7-carboxylate.
Experimental Protocol (Self-Validating System)
To ensure high yield and purity, the following protocol integrates specific causality for each chemical intervention alongside in-process analytical validation.
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Reagent Preparation & Setup: Suspend methyl 3-amino-2-hydroxybenzoate (1.0 eq)[9],[10] in an excess of triethyl orthoacetate (approx. 5.0 eq).
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Causality: Utilizing the orthoester as both the reagent and the solvent drives the reaction kinetically while maintaining strictly anhydrous conditions, preventing the competitive hydrolysis of the ester functionalities.
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Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq).
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Causality: The acid catalyst protonates the orthoester, significantly enhancing its electrophilicity. This lowers the activation energy for the initial nucleophilic attack by the primary amine of the starting material[7].
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Cyclization and Distillation: Heat the reaction mixture to 110°C under a distillation apparatus.
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Causality: Elevated temperatures are required to overcome the thermodynamic barrier for intramolecular cyclization (where the phenolic hydroxyl attacks the intermediate imidate). Concurrently distilling off the byproduct ethanol pushes the equilibrium toward the final benzoxazole product via Le Chatelier's principle.
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In-Process Control (Self-Validation): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The complete disappearance of the highly polar starting material and the emergence of a less polar, strongly UV-active spot confirms successful cyclization.
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Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃.
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Causality: The mild base neutralizes the p-TsOH catalyst, preventing any acid-catalyzed degradation or transesterification of the methyl ester during solvent evaporation.
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Analytical Validation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and analyze via LC-MS. The target compound's identity is validated by a dominant mass peak at m/z 192.2 [M+H]⁺, confirming the exact molecular weight of 191.19 g/mol .
Applications in Complex Drug Development
As a synthetic intermediate, Methyl 2-methyl-1,3-benzoxazole-7-carboxylate is highly valued for its orthogonally reactive sites. The methyl ester at the 7-position can be selectively saponified using aqueous LiOH or NaOH to yield the corresponding benzoxazole-7-carboxylic acid[11].
This carboxylic acid serves as a prime substrate for advanced amide coupling reactions (utilizing reagents like EDC/HOBt or HATU) with various complex aliphatic or aromatic amines. Such structural modifications have been heavily utilized by medicinal chemists to synthesize vast libraries of CNS-active compounds, including highly selective orexin receptor antagonists [12] and novel anxiolytics[13]. Furthermore, modifications at the 2-position of the benzoxazole ring allow for the tuning of lipophilicity and receptor affinity, making this scaffold indispensable in modern hit-to-lead optimization campaigns.
References
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Avistron Chemistry Services. "Product Detail: Methyl 2-methyl-1,3-benzoxazole-7-carboxylate". Avistron Chemistry. URL: [Link]
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Asian Journal of Chemistry. "Synthetic Strategies Towards Benzoxazole Ring Systems". Asian Pubs. URL: [Link]
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Global Research Online. "A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication". URL:[Link]
- WIPO / Google Patents. "Trans-3-aza-bicyclo[3.1.0]hexane derivatives".
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